3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
Description
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Properties
Molecular Formula |
C27H25N3O3S |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(4-methylsulfanylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C27H25N3O3S/c1-33-19-11-7-17(8-12-19)15-16-30-26(18-9-13-20(34-2)14-10-18)23-24(28-29-25(23)27(30)32)21-5-3-4-6-22(21)31/h3-14,26,31H,15-16H2,1-2H3,(H,28,29) |
InChI Key |
HKNZEYKNSAVGMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC=C(C=C5)SC |
Origin of Product |
United States |
Biological Activity
The compound 3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a member of the dihydropyrrolo[3,4-c]pyrazole family, known for its diverse biological activities. This article explores its biological activity, including antioxidant properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C26H23N3O3S
- Molecular Weight : 425.48 g/mol
- CAS Number : 880389-72-0
The compound's structure includes multiple aromatic rings and functional groups that contribute to its biological activity. The presence of hydroxyl and methoxy groups enhances its potential as a pharmacological agent.
1. Antioxidant Activity
Antioxidants play a crucial role in protecting cells from oxidative stress. Several studies have evaluated the antioxidant capacity of compounds similar to the target molecule.
- DPPH Radical Scavenging Activity : The compound exhibited significant DPPH radical scavenging activity. In comparative studies, related compounds showed EC50 values ranging from 8.1 µM to 16 µM, indicating potent antioxidant properties .
2. Enzyme Inhibition
The inhibition of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE) is critical in treating neurodegenerative diseases.
- MAO Inhibition : The compound demonstrated notable MAO-B inhibitory activity with an IC50 value reported at approximately 13 nM for similar derivatives . This suggests its potential use in treating conditions like depression and Parkinson's disease.
- AChE Inhibition : While specific data for this compound is limited, related compounds have shown varying degrees of AChE inhibition, which is essential for managing Alzheimer's disease .
3. Anti-inflammatory Potential
Compounds with similar structures have been investigated for their anti-inflammatory effects through COX inhibition.
- COX Inhibition : Some derivatives of dihydropyrrolo[3,4-c]pyrazole have shown selective COX-II inhibitory activity with IC50 values ranging from 0.52 µM to 0.78 µM . This indicates a promising pathway for developing anti-inflammatory drugs.
Case Study 1: Synthesis and Evaluation
In a study focused on synthesizing and evaluating various dihydropyrrolo[3,4-c]pyrazole derivatives, the target compound was included in a library of compounds assessed for biological activity. The results indicated that compounds with similar structural features exhibited substantial antioxidant and enzyme inhibitory activities .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis highlighted that modifications on the aromatic rings significantly affected the biological activity of these compounds. For instance, the introduction of methoxy and methylsulfanyl groups was found to enhance both antioxidant and MAO inhibitory activities .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrrolo[3,4-c]pyrazoles exhibit promising anticancer properties. For instance, compounds similar to the one in focus have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of these compounds against breast cancer cells, demonstrating their potential as therapeutic agents in oncology .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound class have been documented in several studies. Compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These findings suggest that the compound may serve as a lead for developing new anti-inflammatory drugs .
Antioxidant Properties
The presence of hydroxyl groups in the molecular structure contributes to its antioxidant capabilities. Research indicates that such compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases . This antioxidant activity positions the compound as a candidate for formulations aimed at combating oxidative damage.
Case Studies
Several case studies illustrate the compound's applications:
- Case Study 1 : A study published in Molecules explored the anticancer effects of similar pyrrolo[3,4-c]pyrazole derivatives on human breast cancer cells. The results showed significant inhibition of cell proliferation and induction of apoptosis .
- Case Study 2 : Another investigation focused on anti-inflammatory activity demonstrated that compounds with similar structures effectively reduced inflammation markers in animal models of arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
